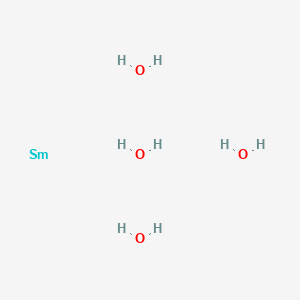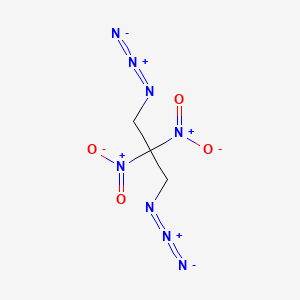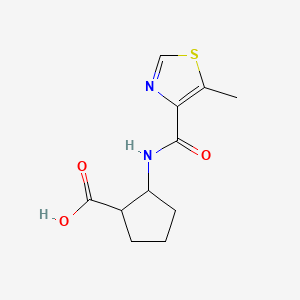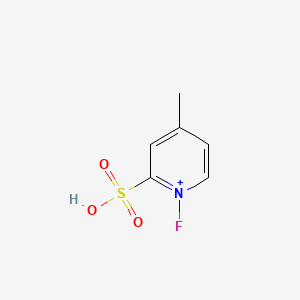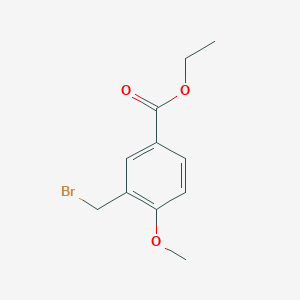
4-Fluoro-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-phenylpentan-1-one is an organic compound with the molecular formula C({11})H({13})FO and a molecular weight of 180.2187 g/mol . . This compound is characterized by a phenyl group attached to a pentanone chain with a fluorine atom at the para position of the phenyl ring.
Preparation Methods
4-Fluoro-1-phenylpentan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzene using valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride . Another method involves the nucleophilic addition of alkyllithium reagents to benzamides followed by palladium-catalyzed α-arylation . These reactions are typically carried out under a nitrogen atmosphere using oven-dried glassware and standard Schlenk techniques.
Chemical Reactions Analysis
4-Fluoro-1-phenylpentan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
4-Fluoro-1-phenylpentan-1-one can be compared with other similar compounds such as:
Valerophenone: Similar structure but lacks the fluorine atom.
4-Fluorobenzophenone: Contains a fluorine atom but has a different carbon chain length.
4-Fluoroacetophenone: Similar structure but with a shorter carbon chain.
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-fluoro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H13FO/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
GKJFEUCTWOHRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
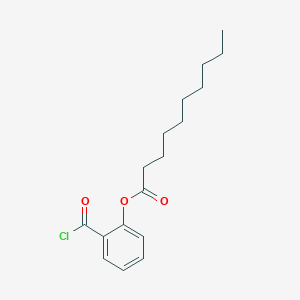

![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
